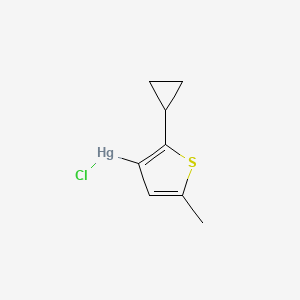silane CAS No. 93135-93-4](/img/structure/B14359953.png)
[(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with butyl and dimethyl groups, and an oxy-trimethylsilane functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane typically involves the reaction of a cyclohexadiene derivative with a silane reagent under specific conditions. One common method includes:
Starting Materials: 5-Butyl-3,3-dimethylcyclohexa-1,5-diene and trimethylsilyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silane ether bond.
Procedure: The cyclohexadiene derivative is reacted with trimethylsilyl chloride in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silane group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group in place of the silane.
Aplicaciones Científicas De Investigación
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving silane derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane involves its interaction with various molecular targets and pathways. The silane group can participate in reactions that modify the compound’s structure, leading to different biological or chemical activities. The cyclohexadiene ring provides a stable framework that can undergo various transformations, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexadiene Derivatives: Compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene share similar ring structures but lack the silane group.
Silane Ethers: Compounds such as trimethylsilyl ethers have similar silane functional groups but different organic backbones.
Uniqueness
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane is unique due to the combination of a cyclohexadiene ring with a silane ether group
This detailed article provides a comprehensive overview of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93135-93-4 |
|---|---|
Fórmula molecular |
C15H28OSi |
Peso molecular |
252.47 g/mol |
Nombre IUPAC |
(5-butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C15H28OSi/c1-7-8-9-13-10-14(16-17(4,5)6)12-15(2,3)11-13/h10,12H,7-9,11H2,1-6H3 |
Clave InChI |
QBIMJLPJMJUWGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC(C1)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
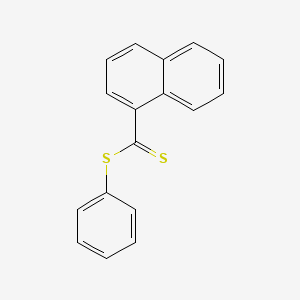
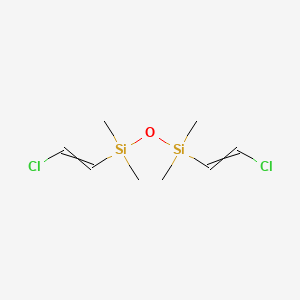
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
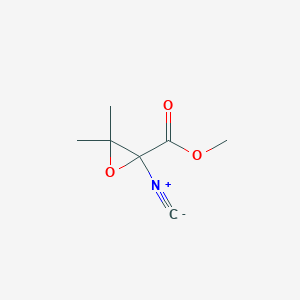
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
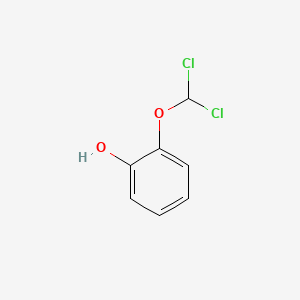
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
